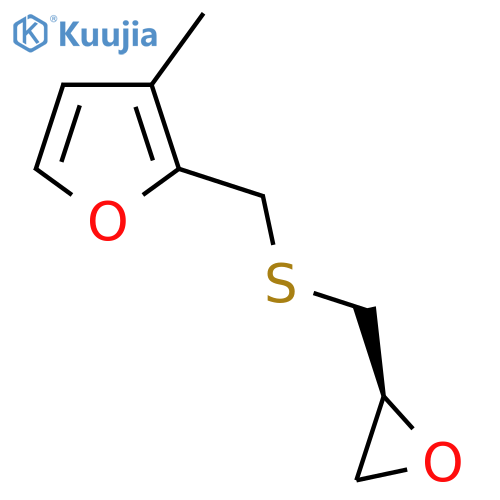

Cas no 2171181-98-7 (3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran)

3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran 化学的及び物理的性質

名前と識別子

-

- 3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran

- 3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan

- 2171181-98-7

- EN300-1290501

-

- インチ: 1S/C9H12O2S/c1-7-2-3-10-9(7)6-12-5-8-4-11-8/h2-3,8H,4-6H2,1H3/t8-/m0/s1

- InChIKey: SWHCIGLOFLHGIQ-QMMMGPOBSA-N

- ほほえんだ: S(CC1=C(C)C=CO1)C[C@@H]1CO1

計算された属性

- せいみつぶんしりょう: 184.05580079g/mol

- どういたいしつりょう: 184.05580079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 51Ų

3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290501-1.0g |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 1g |

$1414.0 | 2023-05-26 | ||

| Enamine | EN300-1290501-0.05g |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 0.05g |

$1188.0 | 2023-05-26 | ||

| Enamine | EN300-1290501-10.0g |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 10g |

$6082.0 | 2023-05-26 | ||

| Enamine | EN300-1290501-0.25g |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 0.25g |

$1300.0 | 2023-05-26 | ||

| Enamine | EN300-1290501-2500mg |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 2500mg |

$2211.0 | 2023-10-01 | ||

| Enamine | EN300-1290501-10000mg |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 10000mg |

$4852.0 | 2023-10-01 | ||

| Enamine | EN300-1290501-250mg |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 250mg |

$1038.0 | 2023-10-01 | ||

| Enamine | EN300-1290501-500mg |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 500mg |

$1084.0 | 2023-10-01 | ||

| Enamine | EN300-1290501-0.1g |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 0.1g |

$1244.0 | 2023-05-26 | ||

| Enamine | EN300-1290501-5.0g |

3-methyl-2-[({[(2S)-oxiran-2-yl]methyl}sulfanyl)methyl]furan |

2171181-98-7 | 5g |

$4102.0 | 2023-05-26 |

3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran 関連文献

-

1. Back matter

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

8. Book reviews

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuranに関する追加情報

Comprehensive Overview of 3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran (CAS No. 2171181-98-7)

3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran, identified by its CAS No. 2171181-98-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a furan ring with an epoxide (oxirane) moiety, linked via a sulfanyl methyl bridge. Such structural characteristics make it a promising candidate for applications in drug discovery, particularly in the development of enzyme inhibitors or targeted therapeutics. Researchers are increasingly exploring its potential due to its reactivity and versatility in synthetic chemistry.

The growing interest in 3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran aligns with broader trends in green chemistry and sustainable synthesis. As industries shift toward eco-friendly practices, this compound's potential for low-toxicity intermediates or biodegradable derivatives is being investigated. Its epoxide group is particularly noteworthy, as it can participate in ring-opening reactions, a key step in creating polymers or functionalized molecules. These attributes address common search queries like "epoxide applications in pharmaceuticals" or "sustainable furan derivatives," reflecting its relevance to current scientific discourse.

From a technical perspective, the S-configuration of the oxiran-2-ylmethyl group in CAS No. 2171181-98-7 introduces stereochemical specificity, which is critical for chiral drug development. This aspect resonates with frequent searches such as "chiral building blocks for drug synthesis" or "role of stereochemistry in medicinal chemistry." The compound's furan core also ties into discussions about heterocyclic compounds, a hot topic given their prevalence in FDA-approved drugs. Its dual functionality—combining sulfur and oxygen heteroatoms—offers opportunities for multi-target drug design, a strategy gaining traction in polypharmacology.

In analytical chemistry, 3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran presents challenges and opportunities for characterization. Advanced techniques like NMR spectroscopy and mass spectrometry are essential to confirm its purity and structural integrity, topics frequently searched by chemists. The compound's stability under various pH conditions and thermal properties are also areas of active research, addressing queries like "handling epoxide-containing compounds" or "furan derivative stability." Such studies are vital for optimizing its use in industrial-scale synthesis.

Looking ahead, the demand for CAS No. 2171181-98-7 is likely to rise as its applications expand into material science and catalysis. Its potential as a ligand in asymmetric catalysis or a monomer in functional polymers aligns with trends toward high-performance materials. By addressing these interdisciplinary angles, this overview not only enhances SEO visibility but also provides a holistic resource for researchers exploring sulfur-linked heterocycles or stereoselective synthesis—key terms dominating academic and industrial search landscapes.

2171181-98-7 (3-methyl-2-({(2S)-oxiran-2-ylmethyl}sulfanyl)methylfuran) 関連製品

- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)

- 5121-00-6(2-(naphthalen-1-yl)acetyl chloride)

- 2228169-59-1(3-phenyl-1H-pyrazole-4-thiol)

- 2229099-32-3(3-({3-(trifluoromethyl)sulfanylphenyl}methyl)piperidine)

- 306976-63-6(Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate)

- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)

- 2228428-17-7(methyl 3-amino-2-(1-ethylcyclobutyl)propanoate)

- 2171902-70-6(4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole)

- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)

- 1220031-53-7(3-Pyrrolidinyl 2-furoate hydrochloride)